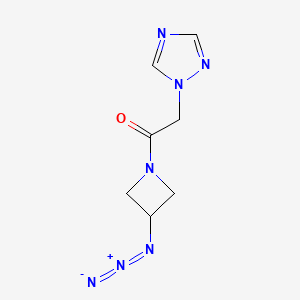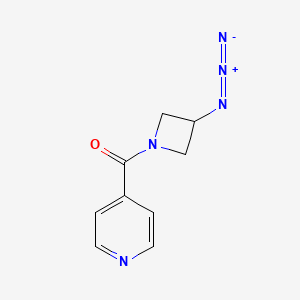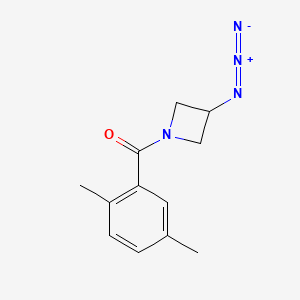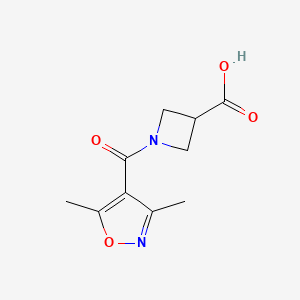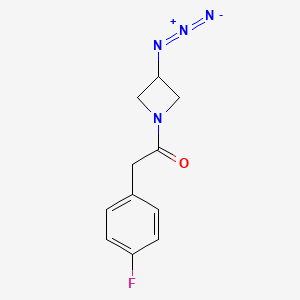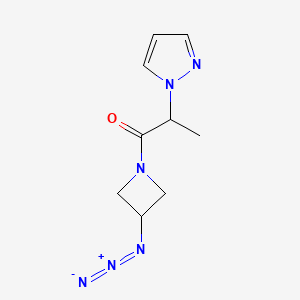
(4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-4-yl)methanone
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Chemical Properties
Research in the field of organic synthesis has focused on developing efficient methods to synthesize piperidine derivatives, including compounds structurally related to "(4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-4-yl)methanone". For example, Zheng Rui (2010) explored the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride using a multi-step process that includes amidation, Friedel-Crafts acylation, and hydration, yielding a 62.4% overall yield and confirming the structure via 1H NMR (Zheng Rui, 2010).
Antimicrobial Activities
The antimicrobial properties of piperidine derivatives have been a significant area of investigation. Patel et al. (2011) synthesized new pyridine derivatives with potential antimicrobial activity. Their research demonstrated variable and modest activity against investigated strains of bacteria and fungi, highlighting the chemical versatility and potential therapeutic applications of such compounds (Patel, Agravat, & Shaikh, 2011).
Crystal Structure Analysis
The detailed analysis of crystal structures provides insights into the molecular configurations and potential interaction mechanisms of these compounds. Revathi et al. (2015) investigated the crystal structure of a closely related compound, revealing significant dihedral angles and hydrogen bonding patterns that contribute to the compound's stability and reactivity (Revathi et al., 2015).
Theoretical Calculations and Structural Characterizations
Advanced theoretical calculations and structural characterizations play a crucial role in understanding the properties of these compounds. Karthik et al. (2021) conducted a comprehensive study involving single crystal X-ray diffraction, Hirshfeld surface analysis, and density functional theory calculations to elucidate the structural, thermal, and optical properties of a related compound. This research offers valuable insights into the electronic parameters and molecular interactions of piperidine derivatives (Karthik et al., 2021).
Eigenschaften
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-(2-chloropyridin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c13-11-7-10(1-4-15-11)12(17)16-5-2-9(8-14)3-6-16/h1,4,7,9H,2-3,5-6,8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAGQLQXRFJQKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



